molecular formula C19H17N3O4 B2555714 4-methoxy-N-(3-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 1004639-95-5

4-methoxy-N-(3-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2555714
CAS No.: 1004639-95-5
M. Wt: 351.362
InChI Key: RJZSABREHLTDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a pyridazinone core (6-oxo-1,6-dihydropyridazine) substituted at position 1 with a phenyl group, at position 3 with a carboxamide group linked to a 3-methoxyphenyl moiety, and at position 4 with a methoxy group. Its molecular formula is C₁₉H₁₇N₃O₄, with a molar mass of 363.36 g/mol.

Applications: Pyridazinone derivatives are frequently explored as protease inhibitors (e.g., proteasome inhibitors for Chagas disease) or kinase modulators, though specific biological data for this compound requires further validation.

Properties

IUPAC Name

4-methoxy-N-(3-methoxyphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-25-15-10-6-7-13(11-15)20-19(24)18-16(26-2)12-17(23)22(21-18)14-8-4-3-5-9-14/h3-12H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZSABREHLTDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methoxy-N-(3-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves several steps. One common method includes the reaction of appropriate aniline derivatives with hydrazine derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Similar compounds have shown the ability to inhibit cancer cell proliferation through various mechanisms:

  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in cancer biology, such as thymidylate synthase and histone deacetylases (HDAC) .
  • Cell Line Studies : Studies have demonstrated that derivatives of related structures exhibit cytotoxicity against various cancer cell lines, indicating potential for therapeutic development .

Antioxidant Properties

The presence of methoxy groups in the chemical structure enhances its antioxidant activity. This property allows the compound to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

Neuroprotective Effects

Emerging studies suggest that similar compounds may offer neuroprotective effects. These effects are attributed to their ability to modulate neuroinflammatory processes and protect neuronal cells from oxidative damage .

The following table summarizes key findings from various studies regarding the biological activities associated with 4-methoxy-N-(3-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide:

Study Activity Cell Lines/Models Outcome
Study 1AnticancerSNB-19, OVCAR-8Significant growth inhibition (PGI > 75%)
Study 2AntioxidantCellular modelsReduced oxidative damage
Study 3NeuroprotectiveNeuronal cell linesModulated neuroinflammation

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to 4-methoxy-N-(3-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine:

Anticancer Studies

A study demonstrated that derivatives of related structures exhibited significant cytotoxicity against various cancer cell lines by targeting specific enzymes involved in DNA replication and repair .

Antioxidant Research

Investigations into the antioxidant properties of related compounds showed effective reduction of oxidative damage in cellular models .

Pharmacokinetic Properties

Research on similar compounds indicated favorable pharmacokinetic profiles, suggesting good absorption and bioavailability crucial for therapeutic applications .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Pyridazinone Carboxamide Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Functional Groups Notable Properties References
Target Compound : 4-Methoxy-N-(3-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide C₁₉H₁₇N₃O₄ - 4-OCH₃
- N-linked 3-methoxyphenyl
- 1-phenyl
363.36 Methoxy, carboxamide, pyridazinone Potential protease inhibition; moderate polarity due to dual methoxy groups
4-Methoxy-N-(2-methoxyphenethyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide C₂₄H₂₃N₃O₄ - 4-OCH₃
- N-linked 2-methoxyphenethyl
- 1-phenyl
417.46 Phenethyl chain, ortho-methoxy Increased lipophilicity from phenethyl group; safety guidelines emphasize flammability risks (P210)
4-(4-Chlorophenoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide C₁₇H₁₂ClN₃O₃ - 4-O-(4-Cl-C₆H₄)
- 1-phenyl
341.75 Chlorophenoxy, carboxamide Electron-withdrawing Cl enhances stability; structural data (SMILES, InChi) available
N-(4-Methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide C₁₃H₁₃N₃O₃ - 1-CH₃
- N-linked 4-methoxyphenyl
259.26 Methylpyridazinone, para-methoxy Reduced steric bulk; potential for altered binding kinetics
N-[(1Z)-(Methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide C₁₉H₁₆N₄O₄ - 4-O-C₆H₅
- Methoxyimino methyl
364.35 Phenoxy, imine Conformational rigidity from imine group; possible enhanced target selectivity

Key Research Findings and Comparative Analysis

a. Substituent Effects on Bioactivity
  • Methoxy Position: The target compound’s 3-methoxyphenyl group (vs. In contrast, the phenethyl chain in increases hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility.
  • Chlorophenoxy vs. Methoxy: The chloro-substituted derivative () exhibits higher electron-withdrawing character, which may stabilize the pyridazinone ring but reduce nucleophilic reactivity compared to methoxy groups.
d. Structural Insights

    Biological Activity

    4-Methoxy-N-(3-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on anti-inflammatory, anticancer, and other pharmacological effects, supported by recent research findings.

    Anti-inflammatory Properties

    Recent studies have highlighted the anti-inflammatory potential of similar compounds in the dihydropyridazine class. For instance, derivatives have shown efficacy in inhibiting proinflammatory cytokines such as IL-6 and TNF-α in various cell lines, including J774A.1 and THP-1 . These findings suggest that this compound may exhibit comparable anti-inflammatory effects.

    Table 1: Summary of Anti-inflammatory Activities

    Compound DerivativeCell LineCytokine InhibitionPathway Inhibition
    13aJ774A.1IL-6, TNF-αNF-κB
    4-methoxy compoundTHP-1TBDTBD

    Anticancer Activity

    The anticancer potential of related compounds has been documented. For example, studies on phenoxy-N-arylacetamide derivatives have demonstrated a range of biological activities, including anticancer effects against melanoma cells . The mechanism often involves inducing apoptosis and cell cycle arrest.

    Case Study: Melanoma Treatment
    A study investigated the effects of a triazole derivative on human melanoma cells, revealing selective cytotoxicity and a significant reduction in melanin content. This suggests that similar structures may also be effective against cancer cells by targeting specific pathways involved in tumor growth .

    Pharmacokinetics and Toxicology

    Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Preliminary data indicate favorable pharmacokinetic properties, including an elimination half-life (T½) of approximately 11.8 hours and a bioavailability (F) of about 36.3% for related derivatives . These parameters are essential for determining dosing regimens in clinical settings.

    Q & A

    Basic Research Questions

    Q. What experimental design strategies are recommended for optimizing the synthesis of this compound to maximize yield and purity?

    • Methodology : Use statistical Design of Experiments (DoE) to identify critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can optimize reaction conditions by evaluating interactions between variables . Include orthogonal testing to isolate variables like methoxy group positioning and dihydropyridazine ring stability. Post-synthesis, validate purity via HPLC (≥98% threshold) and characterize intermediates using NMR and FTIR .

    Q. How can researchers address discrepancies in reported solubility data for this compound across different solvent systems?

    • Methodology : Employ a systematic solubility screen using Hansen solubility parameters (HSPs) to reconcile contradictions. Test solvents with varying polarity (e.g., DMSO, acetonitrile, chloroform) under controlled temperature (25°C ± 0.5°C). Use UV-Vis spectroscopy to quantify solubility limits and correlate results with computational COSMO-RS models to predict solvent compatibility .

    Q. What are the best practices for assessing the compound’s stability under varying pH and thermal conditions?

    • Methodology : Conduct accelerated stability studies by exposing the compound to pH gradients (1–13) and thermal stress (40–80°C). Monitor degradation via LC-MS to identify breakdown products (e.g., hydrolysis of the carboxamide group). Cross-reference with Arrhenius kinetics to extrapolate shelf-life under standard lab conditions .

    Advanced Research Questions

    Q. How can quantum chemical calculations resolve contradictions in proposed reaction mechanisms for synthesizing derivatives of this compound?

    • Methodology : Apply density functional theory (DFT) to model reaction pathways, focusing on transition states and intermediate energies. For example, calculate activation barriers for methoxy group substitution versus pyridazine ring oxidation. Validate computational predictions with experimental kinetic data (e.g., via stopped-flow spectroscopy) .

    Q. What advanced techniques are suitable for elucidating the compound’s binding interactions with biological targets (e.g., enzymes or receptors)?

    • Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD). Pair with molecular docking simulations (AutoDock Vina) to map binding poses, prioritizing residues near the dihydropyridazine core. Cross-validate with mutagenesis studies on target proteins .

    Q. How can researchers reconcile conflicting bioactivity data observed in cellular assays versus in vivo models?

    • Methodology : Perform pharmacokinetic-pharmacodynamic (PK/PD) modeling to account for metabolic differences. For example, track hepatic metabolism (via LC-MS/MS) to identify active metabolites that may explain in vivo efficacy. Use CRISPR-edited cell lines to isolate target-specific effects .

    Methodological Considerations

    Q. What safety protocols are essential for handling this compound during high-throughput screening?

    • Guidelines : Follow NIOSH/EN 166 standards for PPE, including nitrile gloves and full-face respirators. Implement engineering controls (e.g., fume hoods with ≥100 fpm airflow) to minimize inhalation risks. Establish waste segregation protocols for pyridazine derivatives due to potential ecotoxicity .

    Q. How can AI-driven process simulation improve scalability for synthesizing this compound?

    • Approach : Integrate COMSOL Multiphysics with machine learning to model reactor dynamics (e.g., heat transfer in batch processes). Train algorithms on historical data to predict optimal stirring rates and cooling profiles, reducing byproduct formation during scale-up .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.